(2E)-3-(quinoxalin-2-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(quinoxalin-2-yl)prop-2-enoic acid is an organic compound that features a quinoxaline ring attached to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid typically involves the condensation of quinoxaline derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method is the Knoevenagel condensation, where quinoxaline-2-carbaldehyde reacts with malonic acid in the presence of a base such as piperidine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow processes and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(quinoxalin-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming (2E)-3-(quinoxalin-2-yl)propanoic acid.
Substitution: Electrophilic substitution reactions can occur on the quinoxaline ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic conditions.
Major Products Formed
Oxidation: Quinoxaline-2-carboxylic acid.
Reduction: (2E)-3-(quinoxalin-2-yl)propanoic acid.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
(2E)-3-(quinoxalin-2-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may interfere with cell signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2-carboxylic acid: Similar structure but lacks the propenoic acid moiety.
(2E)-3-(quinolin-2-yl)prop-2-enoic acid: Similar structure with a quinoline ring instead of a quinoxaline ring.
Uniqueness
(2E)-3-(quinoxalin-2-yl)prop-2-enoic acid is unique due to its combination of the quinoxaline ring and propenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
754190-57-3 |
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Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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